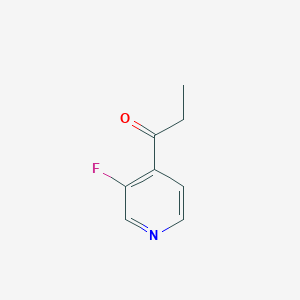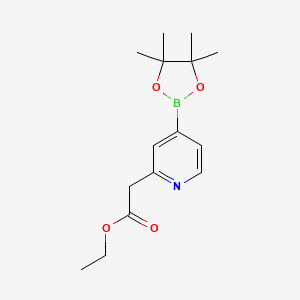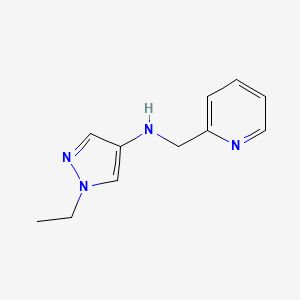
1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and a pyridin-2-ylmethyl group. The compound’s molecular formula is C12H14N4, and it has a molecular weight of approximately 214.27 g/mol.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with ethyl halides to introduce the ethyl group.
N-alkylation: The final step involves the N-alkylation of the pyrazole with pyridin-2-ylmethyl halide under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a ligand in coordination chemistry, forming stable complexes with metal ions that can be utilized in catalysis and material science.
Biology: It has shown promise in biological studies, particularly in the inhibition of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest its potential use in the treatment of neurodegenerative diseases and cancer due to its ability to induce apoptosis in cancer cells and its antioxidant properties.
Industry: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The exact mechanism of action of 1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine is not fully understood. it is believed to exert its effects through the formation of stable complexes with metal ions, which can interact with biological molecules such as proteins and DNA. These interactions can lead to changes in cellular processes, including the induction of apoptosis in cancer cells and the protection of cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine can be compared to other similar compounds, such as:
1-Ethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide: This compound has a similar structure but includes a carboxamide group, which may alter its reactivity and applications.
1-Ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H14N4 |
|---|---|
Molekulargewicht |
202.26 g/mol |
IUPAC-Name |
1-ethyl-N-(pyridin-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H14N4/c1-2-15-9-11(8-14-15)13-7-10-5-3-4-6-12-10/h3-6,8-9,13H,2,7H2,1H3 |
InChI-Schlüssel |
SEXHGXIRLLZXDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)NCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


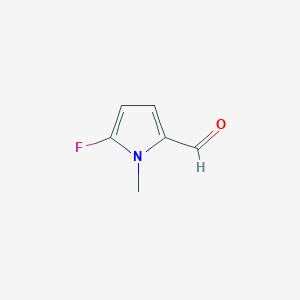
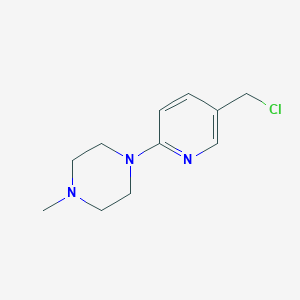
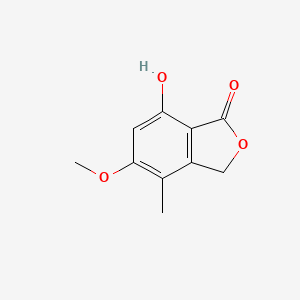
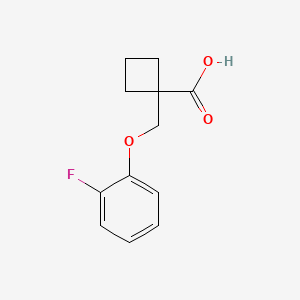
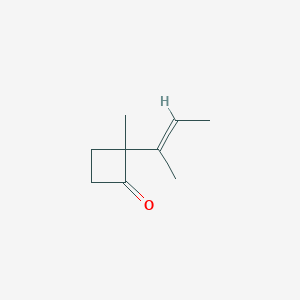
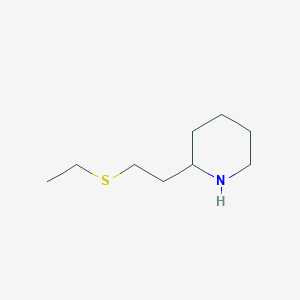
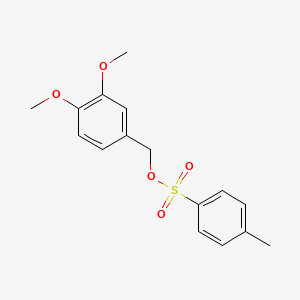

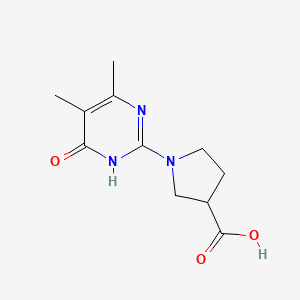
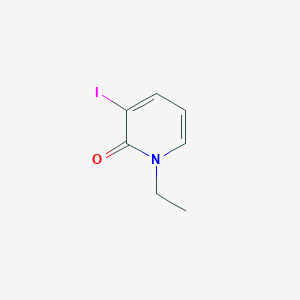

![6-Fluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B13016514.png)
